molecular formula C15H19NO3S B2969426 (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1351664-34-0

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2969426
M. Wt: 293.38
InChI Key: USPSETXKBBMVDL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Polymer Stabilizers and Antioxidants

Compounds with structures similar to "(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one" have been studied for their potential as polymer stabilizers and antioxidants. For instance, a study highlighted the synergistic stabilizing effect between phenolic and thiopropionate type antioxidants in polymers, suggesting that compounds with thiophene units could play a significant role in enhancing polymer stability (Yachigo et al., 1992).

Food Contact Materials

Another research area includes the safety evaluation of substances similar to the specified compound for use in food contact materials. The European Food Safety Authority (EFSA) has assessed related compounds, concluding that certain stabilizers are safe for consumer use under specific conditions, indicating that similar compounds could be explored for applications in food packaging and safety (Flavourings, 2012).

Organic Synthesis and Medicinal Chemistry

Research into the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives showcases the utility of these compounds in creating novel organic molecules. Such studies demonstrate the versatility of spirocyclic compounds in synthesizing diverse chemical entities, which could include potential drug candidates or materials with unique properties (Reddy et al., 2014).

Spirocyclic Compounds in Drug Discovery

The exploration of spirocyclic derivatives, particularly those involving azaspiro and dioxaspiro structures, has been significant in the discovery of new pharmacologically active agents. These compounds often exhibit a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects, underscoring their potential in therapeutic applications (Krasavin et al., 2016).

properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(5-4-13-3-1-12-20-13)16-8-6-15(7-9-16)18-10-2-11-19-15/h1,3-5,12H,2,6-11H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPSETXKBBMVDL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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